Cas no 1942-30-9 (Benzene,1-nitro-4-(2-phenylethynyl)-)

Benzene,1-nitro-4-(2-phenylethynyl)- structure
1942-30-9 structure
Product Name:Benzene,1-nitro-4-(2-phenylethynyl)-
CAS No:1942-30-9
MF:C14H9NO2
MW:223.226763486862
MDL:MFCD00617151
CID:118229
PubChem ID:3560757
Update Time:2025-07-30

Benzene,1-nitro-4-(2-phenylethynyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-nitro-4-(2-phenylethynyl)-
    • 1-Nitro-4-(phenylethynyl)benzene
    • 1-nitro-4-(2-phenylethynyl)benzene
    • 1-NITRO-4-PHENYLETHYNYL-BENZENE
    • 4-Nitro(ethynylenebisbenzene)
    • (4-Nitrophenylethynyl)benzene
    • 4-(Phenylethynyl)-1-nitrobenzene
    • 1-(Phenylethynyl)-4-nitrobenzene
    • 1-(2-(4-Nitrophenyl)ethynyl)benzene
    • AKOS005067645
    • AB91918
    • DTXSID40393640
    • 1942-30-9
    • 4-(Phenylethynyl)nitrobenzene
    • MFCD00617151
    • (4-nitrophenyl)phenylacetylene
    • cid_3560757
    • AMY7230
    • Benzene, 1-nitro-4-(phenylethynyl)-
    • UNM-0000306054
    • BDBM54696
    • UNM000011087001
    • AKOS005068221
    • CS-0336634
    • SCHEMBL7803648
    • Benzene, 1-nitro-4-(2-phenylethynyl)-
    • MDL: MFCD00617151
    • Inchi: 1S/C14H9NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
    • InChI Key: JWCIMYGAABSRQD-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C#CC2C=CC=CC=2)=CC=1)=O

Computed Properties

  • Exact Mass: 223.06337
  • Monoisotopic Mass: 223.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

Benzene,1-nitro-4-(2-phenylethynyl)- Pricemore >>

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